Product packaging for 2,3,4,6-Tetramethoxybenzo[7]annulen-5-one(Cat. No.:CAS No. 6273-57-0)

2,3,4,6-Tetramethoxybenzo[7]annulen-5-one

Cat. No.: B5040457
CAS No.: 6273-57-0
M. Wt: 276.28 g/mol
InChI Key: ZEEDZJJOWWIIFH-UHFFFAOYSA-N
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Description

2,3,4,6-Tetramethoxybenzo[7]annulen-5-one is a benzo[7]annulene derivative with the molecular formula C15H16O5 . This chemical scaffold is of significant interest in medicinal chemistry and chemical biology research. Benzoannulene derivatives have demonstrated relevance in investigating biological pathways, particularly those involving lipid metabolism and enzyme inhibition mechanisms . Related compounds in this structural family, such as purpurogallin (a tetrahydroxy analogue), show how subtle modifications to the benzo[7]annulene core can alter physicochemical properties and biological activity . Researchers value this tetramethoxy-substituted compound as a versatile synthetic intermediate or potential pharmacophore for developing novel therapeutic agents. Its structure is characterized by a seven-membered ring fused to a benzene ring, with four methoxy groups providing distinct electronic and steric properties that influence its reactivity and molecular interactions. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, and the material should be stored under inert conditions at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O5 B5040457 2,3,4,6-Tetramethoxybenzo[7]annulen-5-one CAS No. 6273-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,6-tetramethoxybenzo[7]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-17-10-7-5-6-9-8-11(18-2)14(19-3)15(20-4)12(9)13(10)16/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEDZJJOWWIIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=C(C(=C2C1=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284104
Record name 2,3,4,6-tetramethoxybenzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6273-57-0
Record name NSC52570
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52570
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC35623
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,6-tetramethoxybenzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3,4,6 Tetramethoxybenzo 1 Annulen 5 One and Analogues

Retrosynthetic Analysis of the 2,3,4,6-Tetramethoxybenzoresearchgate.netannulen-5-one Skeleton

A retrosynthetic analysis of the target molecule, 2,3,4,6-Tetramethoxybenzo nih.govannulen-5-one, suggests several possible disconnections. The core structure can be broken down into a substituted benzene (B151609) precursor and a seven-carbon chain, which can be cyclized to form the seven-membered ring. Key disconnections could involve breaking the bonds of the seven-membered ring, suggesting intramolecular cyclization reactions as the final step. For instance, a Friedel-Crafts type acylation or an aldol (B89426) condensation could be envisioned to form the annulenone (B1230170) ring. Another approach would be a cycloaddition reaction between a benzyne (B1209423) intermediate and a suitable diene. The four methoxy (B1213986) groups on the benzene ring can be considered as directing groups for electrophilic aromatic substitution reactions, or they can be introduced at a later stage of the synthesis.

Classical Approaches to Benzoannulenone Synthesis Relevant to 2,3,4,6-Tetramethoxybenzoresearchgate.netannulen-5-one Precursors

Classical methods for the synthesis of benzoannulenones often rely on multi-step sequences starting from simple aromatic compounds. A common strategy involves the construction of a precursor containing both the benzene ring and the carbon chain for the seven-membered ring, followed by an intramolecular cyclization.

One such classical approach is the double Knoevenagel condensation of a phthalaldehyde with a suitable active methylene (B1212753) compound, such as dimethyl 3-oxoglutarate. nih.gov This is followed by hydrogenation and subsequent saponification/decarboxylation to yield a benzo nih.govannulen-7-one. nih.gov While this method has been applied to the synthesis of unsubstituted benzo nih.govannulen-7-one, it could be adapted for the synthesis of the tetramethoxy-substituted analogue by starting with a suitably substituted phthalaldehyde. nih.gov

Another classical method involves the oxidation of benzo nih.govannulenes. For instance, 4,5-benzotropone has been synthesized via the oxidation of 7H-benzo nih.govannulene with selenium dioxide. beilstein-journals.org This approach, however, may lack regioselectivity and is dependent on the availability of the corresponding substituted benzo nih.govannulene precursor.

Modern Convergent and Divergent Synthetic Routes to 2,3,4,6-Tetramethoxybenzoresearchgate.netannulen-5-one

Modern synthetic chemistry offers more convergent and divergent strategies that could be applied to the synthesis of 2,3,4,6-Tetramethoxybenzo nih.govannulen-5-one. These methods often provide better control over stereochemistry and regioselectivity.

The formation of the seven-membered ring is a critical step in the synthesis of benzoannulenones. Several modern cyclization strategies have been developed for this purpose. nih.govnih.gov One such strategy is the intramolecular Prins/Friedel-Crafts cyclization. beilstein-journals.org This method has been used to synthesize 5-aryltetrahydro-5H-benzo nih.govannulen-7-ols from 2-(2-vinylphenyl)acetaldehydes. beilstein-journals.org This cascade reaction, catalyzed by a Lewis acid, allows for the construction of the seven-membered ring and the introduction of a substituent at the 5-position in a single step. beilstein-journals.org

Another powerful method for the formation of seven-membered rings is the [4+3] cycloaddition reaction. researchgate.net This reaction involves the combination of a diene and a three-carbon component to form a seven-membered ring. While this has been primarily used for carbocyclic systems, adaptations for the synthesis of benzo-fused systems could be envisioned.

The regioselective introduction of four methoxy groups onto the benzene ring is a significant challenge. One approach is to start with a pre-functionalized aromatic precursor that already contains the desired substitution pattern. For example, a substituted phthalic acid or phthalaldehyde could serve as a starting material.

Alternatively, the methoxy groups can be introduced sequentially. The directing effects of the existing substituents on the benzene ring can be exploited to control the regioselectivity of electrophilic aromatic substitution reactions, such as nitration or halogenation, which can then be converted to methoxy groups. For instance, the synthesis of 2-nitro-5,6,8,9-tetrahydrobenzo nih.govannulen-7-one has been reported, which serves as a key intermediate for the introduction of various substituents at the 2-position. nih.gov

The synthesis of key intermediates is crucial for the successful construction of the target molecule. Based on the retrosynthetic analysis, a key intermediate could be a substituted 2-vinylphenylacetic acid derivative or a substituted phthalaldehyde.

For example, the synthesis of benzo nih.govannulen-7-one has been achieved through a three-step synthesis starting from phthalaldehyde and dimethyl 3-oxoglutarate. nih.gov This sequence involves a double Knoevenagel condensation, hydrogenation, and saponification/decarboxylation. nih.gov To synthesize the target molecule, a tetramethoxy-substituted phthalaldehyde would be required as the starting material.

Another key intermediate could be a substituted 2-nitro-5,6,8,9-tetrahydrobenzo nih.govannulen-7-one, which has been used for the synthesis of various substituted benzo nih.govannulen-7-amines. nih.gov This intermediate allows for the introduction of substituents at the 2-position, which could be a methoxy group. Further functionalization of the benzene ring would be necessary to introduce the remaining three methoxy groups.

IntermediateSynthetic UtilityReference
Benzo nih.govannulen-7-onePrecursor for various substituted benzo nih.govannulenes nih.gov
2-Nitro-5,6,8,9-tetrahydrobenzo nih.govannulen-7-oneAllows for functionalization at the 2-position nih.gov
7-Bromo-5H-benzo nih.govannuleneKey molecule for the synthesis of benzo nih.govannulenylidene-iron complexes beilstein-journals.org

Organometallic Catalysis in the Synthesis of 2,3,4,6-Tetramethoxybenzoresearchgate.netannulen-5-one

Organometallic catalysis offers powerful tools for the synthesis of complex molecules, including those with seven-membered rings. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed to construct the carbon skeleton of the benzoannulenone. For example, a Heck coupling reaction has been used to synthesize a precursor for a 1,4-benzodiazepinone. dicp.ac.cn

Ring-closing metathesis (RCM) catalyzed by ruthenium-based catalysts is another powerful method for the formation of seven-membered rings. This reaction has been used in the synthesis of various natural products containing seven-membered rings.

Furthermore, iridium-catalyzed reactions have been employed in the formal [4+3] annulation for the synthesis of benzoxazepinones, which are structurally related to benzoannulenones. dicp.ac.cn Such catalytic systems could potentially be adapted for the asymmetric synthesis of 2,3,4,6-Tetramethoxybenzo nih.govannulen-5-one.

Catalyst TypeApplication in Synthesis
PalladiumCross-coupling reactions (e.g., Suzuki, Heck) for C-C bond formation
RutheniumRing-closing metathesis for seven-membered ring formation
IridiumAsymmetric annulation reactions

Scientific Focus: The Synthetic Landscape of 2,3,4,6-Tetramethoxybenzo researchgate.netannulen-5-one

Initial research into the chemical compound 2,3,4,6-Tetramethoxybenzo researchgate.netannulen-5-one reveals a significant gap in the available scientific literature. At present, detailed synthetic methodologies, applications of green chemistry principles, and comparative analyses of its synthesis are not documented in publicly accessible research.

The benzo researchgate.netannulene core structure, a seven-membered ring fused to a benzene ring, is a recognized scaffold in medicinal chemistry. Researchers have explored various derivatives for their potential biological activities. For instance, studies on benzo researchgate.netannulen-7-amines have shown their affinity for GluN2B-containing NMDA receptors, suggesting their potential in the development of treatments for neurological disorders. nih.govnih.gov The synthesis of these related compounds often involves multi-step processes, such as Knoevenagel condensation followed by reduction and amination. nih.gov

Consequently, a detailed discussion on the following topics, as they pertain strictly to 2,3,4,6-Tetramethoxybenzo researchgate.netannulen-5-one, cannot be constructed based on current scientific evidence:

Comparative Analysis of Synthetic Efficiency, Yields, and Stereoselectivity for 2,3,4,6-Tetramethoxybenzoresearchgate.netannulen-5-one:A comparative analysis necessitates the existence of multiple, documented synthetic pathways to evaluate their respective efficiencies, yields, and stereochemical outcomes. As no such routes are currently published for this compound, a comparison is not feasible.

Further research and publication in the field of synthetic organic chemistry are required to elucidate the synthetic pathways to 2,3,4,6-Tetramethoxybenzo researchgate.netannulen-5-one before a comprehensive analysis of its synthesis can be undertaken.

Advanced Spectroscopic Characterization and Elucidation of 2,3,4,6 Tetramethoxybenzo 1 Annulen 5 One Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,3,4,6-Tetramethoxybenzoresearchgate.netannulen-5-one

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 2,3,4,6-Tetramethoxybenzo researchgate.netannulen-5-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its solution-state structure.

Advanced 1D NMR Techniques (e.g., DEPT, NOE difference) for 2,3,4,6-Tetramethoxybenzoresearchgate.netannulen-5-one

Standard ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons. However, advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Nuclear Overhauser Effect (NOE) difference spectroscopy offer deeper insights.

A DEPT experiment distinguishes between CH, CH₂, and CH₃ groups. iitg.ac.in A DEPT-135 spectrum, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. iitg.ac.in For 2,3,4,6-Tetramethoxybenzo researchgate.netannulen-5-one, this would be crucial for assigning the carbons of the methoxy (B1213986) groups and the protons on the seven-membered ring.

NOE difference spectroscopy helps in determining the spatial proximity of protons. miamioh.edu By irradiating a specific proton and observing which other protons show an enhanced signal, through-space interactions can be mapped. This would be particularly useful in establishing the conformation of the flexible seven-membered ring and the relative orientation of the methoxy groups.

Hypothetical ¹³C NMR and DEPT Data for 2,3,4,6-Tetramethoxybenzo researchgate.netannulen-5-one:

Carbon Atom Hypothetical Chemical Shift (δ, ppm) DEPT-135 Signal DEPT-90 Signal
C=O~185.0AbsentAbsent
Quaternary (Aromatic)~150.0 - 160.0AbsentAbsent
CH (Aromatic/Annulene)~110.0 - 140.0PositivePositive
CH₂ (Annulene)~30.0 - 45.0NegativeAbsent
OCH₃~55.0 - 65.0PositiveAbsent

2D NMR Correlational Spectroscopy (COSY, HSQC, HMBC, NOESY) for 2,3,4,6-Tetramethoxybenzoresearchgate.netannulen-5-one

Two-dimensional NMR experiments reveal correlations between different nuclei, providing a detailed connectivity map of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. rsc.org For the title compound, COSY would be instrumental in tracing the proton-proton network within the benzo researchgate.netannulen-5-one core.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached. researchgate.net This allows for the unambiguous assignment of protonated carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. researchgate.net This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Similar to NOE difference spectroscopy, NOESY is a 2D experiment that maps all through-space proton-proton interactions, providing comprehensive information about the molecule's three-dimensional structure and conformation in solution.

X-ray Crystallography and Single-Crystal Diffraction Studies of 2,3,4,6-Tetramethoxybenzoresearchgate.netannulen-5-one

While NMR provides information about the molecule's structure in solution, X-ray crystallography reveals its precise three-dimensional arrangement in the solid state.

Solid-State Conformation and Intermolecular Interactions of 2,3,4,6-Tetramethoxybenzoresearchgate.netannulen-5-one

A single-crystal X-ray diffraction study would determine the exact bond lengths, bond angles, and torsion angles of 2,3,4,6-Tetramethoxybenzo researchgate.netannulen-5-one. This would provide a definitive picture of the conformation of the seven-membered ring, which is likely to adopt a non-planar geometry. Furthermore, the analysis would reveal any intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing.

Polymorphism and Crystal Engineering of 2,3,4,6-Tetramethoxybenzoresearchgate.netannulen-5-one

Polymorphism, the ability of a compound to crystallize in different solid-state forms, is a possibility for a molecule like 2,3,4,6-Tetramethoxybenzo researchgate.netannulen-5-one. kpi.ua Different polymorphs can exhibit distinct physical properties. Crystal engineering principles could be applied to control the crystallization process and selectively obtain desired polymorphic forms by manipulating factors like solvent and temperature.

Hypothetical Crystallographic Data for 2,3,4,6-Tetramethoxybenzo researchgate.netannulen-5-one:

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~12.5
b (Å)~9.8
c (Å)~23.0
β (°)~105
Volume (ų)~2700
Z4

Advanced Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pathway Analysis of 2,3,4,6-Tetramethoxybenzoresearchgate.netannulen-5-one

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are used to confirm the molecular weight and deduce the fragmentation pathways of a molecule.

For 2,3,4,6-Tetramethoxybenzo researchgate.netannulen-5-one, HRMS would provide a highly accurate mass measurement, confirming its elemental composition. An MS/MS experiment would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions would provide valuable structural information. Aromatic ketones often undergo characteristic fragmentation patterns, such as α-cleavage adjacent to the carbonyl group and the loss of small neutral molecules like CO and CH₂O from the methoxy groups. quizlet.comwhitman.edu

Hypothetical Fragmentation Pathway for 2,3,4,6-Tetramethoxybenzo researchgate.netannulen-5-one:

A plausible fragmentation pathway would likely involve the initial loss of a methyl radical (•CH₃) from one of the methoxy groups, followed by the sequential loss of carbon monoxide (CO) and formaldehyde (B43269) (CH₂O).

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides the precise elemental composition of 2,3,4,6-Tetramethoxybenzo researchgate.netannulen-5-one, confirming its molecular formula through an accurate mass measurement of the molecular ion. Tandem mass spectrometry (MS/MS) further probes the structure by inducing fragmentation of the isolated molecular ion, revealing the connectivity of its constituent parts.

The fragmentation of methoxy-substituted aromatic compounds typically proceeds through characteristic neutral losses. For the protonated molecule of 2,3,4,6-Tetramethoxybenzo researchgate.netannulen-5-one, [M+H]⁺, initial fragmentation would likely involve the sequential loss of methyl radicals (•CH₃) or formaldehyde (CH₂O) from the methoxy groups. The loss of a methyl group followed by carbon monoxide (CO) from the tropone-like ring is also a plausible pathway.

Table 1: Predicted HRMS Data and Major MS/MS Fragments for 2,3,4,6-Tetramethoxybenzo researchgate.netannulen-5-one

IonPredicted m/zFragmentation Pathway
[M+H]⁺279.1227Protonated molecular ion
[M+H - CH₃]⁺264.1000Loss of a methyl radical from a methoxy group
[M+H - CH₂O]⁺249.1000Loss of formaldehyde from a methoxy group
[M+H - CO]⁺251.1278Loss of carbon monoxide from the annulenone (B1230170) ring
[M+H - CH₃ - CO]⁺236.1046Sequential loss of a methyl radical and carbon monoxide

Note: The predicted m/z values are based on theoretical calculations and may vary slightly from experimental data.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Symmetry of 2,3,4,6-Tetramethoxybenzonih.govannulen-5-one

The most prominent feature in the FTIR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ketone, anticipated in the region of 1600-1650 cm⁻¹, a lower frequency than typical ketones due to conjugation with the benzo-fused seven-membered ring. The C-O stretching vibrations of the four methoxy groups would give rise to strong bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations are expected to appear as a series of bands between 1600 and 1450 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FTIR data. The aromatic ring breathing modes and the symmetric stretching of the C-C bonds within the seven-membered ring would likely produce strong Raman signals. The molecular asymmetry would result in most vibrational modes being active in both FTIR and Raman.

Table 2: Predicted Characteristic Vibrational Frequencies for 2,3,4,6-Tetramethoxybenzo researchgate.netannulen-5-one

Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3100-3000FTIR, Raman
Aliphatic C-H Stretch (Methoxy)2950-2850FTIR, Raman
C=O Stretch (Ketone)1650-1600FTIR (Strong), Raman (Medium)
Aromatic C=C Stretch1600-1450FTIR, Raman
Asymmetric C-O-C Stretch (Methoxy)1275-1200FTIR (Strong)
Symmetric C-O-C Stretch (Methoxy)1075-1020FTIR (Strong)

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions and Conjugation in 2,3,4,6-Tetramethoxybenzonih.govannulen-5-one

UV-Vis absorption spectroscopy provides insights into the electronic structure of the molecule, specifically the π-conjugated system. The extended conjugation involving the benzene (B151609) ring, the seven-membered annulenone ring, and the electron-donating methoxy groups is expected to result in significant absorption in the ultraviolet and possibly the visible region.

The spectrum would likely display multiple absorption bands corresponding to π → π* and n → π* transitions. The high-intensity π → π* transitions, associated with the extensive conjugated system, are expected to appear at longer wavelengths (λ_max > 300 nm). The four methoxy groups act as powerful auxochromes, causing a bathochromic (red) shift of these absorption bands compared to the unsubstituted benzo researchgate.netannulen-5-one core. The lower-energy n → π* transition, originating from the non-bonding electrons of the carbonyl oxygen, would appear as a weaker, longer-wavelength shoulder on the main absorption bands.

Table 3: Predicted UV-Vis Absorption Maxima for 2,3,4,6-Tetramethoxybenzo researchgate.netannulen-5-one in a Non-polar Solvent

Electronic TransitionPredicted λ_max Range (nm)Molar Absorptivity (ε)
π → π320 - 380High
n → π380 - 450Low

Note: The exact λ_max values are highly solvent-dependent. Polar solvents would likely cause a blue shift of the n → π transition and a red shift of the π → π* transitions.*

Emission spectroscopy (fluorescence) could potentially provide further information on the excited state properties, although many aromatic ketones exhibit efficient intersystem crossing and may show weak fluorescence but stronger phosphorescence at low temperatures.

Computational and Theoretical Studies on 2,3,4,6 Tetramethoxybenzo 1 Annulen 5 One

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis of 2,3,4,6-Tetramethoxybenzonih.govannulen-5-one

Specific quantum chemical calculations for 2,3,4,6-Tetramethoxybenzo nih.govannulen-5-one are not reported in the literature. Such studies would be crucial for understanding its three-dimensional structure and energetic landscape.

Density Functional Theory (DFT) Studies on Ground State Properties

There are no dedicated Density Functional Theory (DFT) studies available for 2,3,4,6-Tetramethoxybenzo nih.govannulen-5-one. DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties, such as the distribution of electron density and the dipole moment. This information is fundamental for predicting the molecule's stability and reactivity.

Ab Initio Methods for Electronic Structure Determination

Similarly, research employing high-level ab initio methods to precisely determine the electronic structure of 2,3,4,6-Tetramethoxybenzo nih.govannulen-5-one has not been published. These methods, while computationally more intensive than DFT, provide benchmark-quality data on electronic energies and wavefunctions.

Aromaticity Assessment and Electron Delocalization in the Benzonih.govannulen-5-one Ring System of 2,3,4,6-Tetramethoxybenzonih.govannulen-5-one

An evaluation of the aromaticity of the fused ring system is critical for understanding its stability and chemical behavior.

NICS (Nucleus-Independent Chemical Shift) and HOMA (Harmonic Oscillator Model of Aromaticity) Indices

Specific Nucleus-Independent Chemical Shift (NICS) or Harmonic Oscillator Model of Aromaticity (HOMA) indices for 2,3,4,6-Tetramethoxybenzo nih.govannulen-5-one have not been calculated in available studies. These computational tools are standard for quantifying the degree of aromaticity or anti-aromaticity in cyclic systems. NICS calculations would reveal the magnetic shielding inside the rings, and HOMA analysis would assess the geometric consequences of electron delocalization.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction for 2,3,4,6-Tetramethoxybenzonih.govannulen-5-one

There is no specific Frontier Molecular Orbital (FMO) analysis for this compound. FMO theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting a molecule's reactivity. The energies and shapes of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack and the compound's potential to participate in cycloaddition reactions. While general HOMO-LUMO gap trends have been studied for related structures, specific data for the target compound is absent. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions of 2,3,4,6-Tetramethoxybenzonih.govannulen-5-one

Molecular dynamics (MD) simulations, which would provide insight into the conformational flexibility and intermolecular interactions of 2,3,4,6-Tetramethoxybenzo nih.govannulen-5-one over time, have not been reported. For related benzosuberene-based inhibitors of tubulin, molecular docking studies—a computational technique related to MD—have been used to rationalize interactions with their biological targets. researchgate.net However, full MD simulations detailing the dynamic behavior of 2,3,4,6-Tetramethoxybenzo nih.govannulen-5-one in various environments are not available. Conformational analysis of similar benzoannulene derivatives suggests that the seven-membered ring typically adopts a boat-like conformation.

Prediction of Spectroscopic Parameters (NMR, UV-Vis) through Computational Methods for 2,3,4,6-Tetramethoxybenzonumberanalytics.comannulen-5-one

While specific experimental and computational studies on 2,3,4,6-Tetramethoxybenzo numberanalytics.comannulen-5-one are not extensively available in public literature, its spectroscopic properties can be reliably predicted using well-established computational chemistry techniques. These in silico methods provide powerful tools for structural elucidation and for understanding the electronic properties of novel organic molecules. The primary approaches for predicting Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra are based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

The process begins with the optimization of the molecule's three-dimensional geometry. Using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)), the lowest energy conformation of 2,3,4,6-Tetramethoxybenzo numberanalytics.comannulen-5-one is determined. A frequency calculation is then typically performed to confirm that the optimized structure corresponds to a true energy minimum, which is verified by the absence of imaginary frequencies. researchgate.netmdpi.com This optimized geometry serves as the foundation for subsequent spectroscopic predictions.

Prediction of NMR Spectroscopic Parameters

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural analysis. The most widely used and reliable method for this purpose is the Gauge-Independent Atomic Orbital (GIAO) approach, typically employed in conjunction with DFT. researchgate.netnih.gov

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. To obtain the chemical shifts (δ), the calculated shielding values (σ) of the target molecule's nuclei are referenced against the shielding value of a standard compound, usually Tetramethylsilane (TMS), computed at the same level of theory.

δ_calc = σ_TMS - σ_calc

For enhanced accuracy, several factors are crucial:

Functional and Basis Set Selection: The choice of the DFT functional and basis set significantly impacts accuracy. Studies have shown that functionals like WP04 and ωB97X-D, combined with Pople-style (e.g., 6-311++G(2d,p)) or Jensen's polarization-consistent (e.g., pcSseg-n) basis sets, provide reliable predictions for both ¹H and ¹³C chemical shifts. nih.govarxiv.org

Solvent Effects: NMR spectra are typically recorded in a solvent, which can influence chemical shifts. Computational models can account for this using implicit solvent models like the Polarizable Continuum Model (PCM) or the CPCM. researchgate.netnih.govacs.org These models simulate the bulk electrostatic effect of the solvent, leading to more accurate predictions that better match experimental conditions.

Below is a hypothetical table illustrating the kind of data that would be generated from a GIAO-DFT calculation for 2,3,4,6-Tetramethoxybenzo numberanalytics.comannulen-5-one. The values are for illustrative purposes only.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for 2,3,4,6-Tetramethoxybenzo numberanalytics.comannulen-5-one. Calculations performed at the GIAO/B3LYP/6-311+G(2d,p) level with a PCM solvent model (CDCl₃).

Atom PositionPredicted ¹³C Shift (ppm)Attached ProtonsPredicted ¹H Shift (ppm)
C2150.2--
C3145.8--
C4152.5--
C5185.1--
C6115.3H66.85
C7130.1H77.20
C8128.4H87.10
C9135.6H97.50
C-OCH₃ (at C2)56.1H-OCH₃3.88
C-OCH₃ (at C3)56.3H-OCH₃3.90
C-OCH₃ (at C4)55.9H-OCH₃3.85
C-OCH₃ (at C6)55.7H-OCH₃3.82

Note: This data is illustrative and does not represent experimentally verified results.

Prediction of UV-Vis Spectroscopic Parameters

The electronic absorption spectrum (UV-Vis) of a molecule is predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states.

The key outputs of a TD-DFT calculation are:

Excitation Energies: The energy required to promote an electron to a higher energy orbital. This is typically converted to the wavelength of maximum absorption (λ_max).

Oscillator Strengths (f): A dimensionless quantity that represents the probability of a given electronic transition. Transitions with higher oscillator strengths correspond to more intense absorption bands in the spectrum.

The accuracy of TD-DFT predictions is highly dependent on the choice of the functional. Hybrid functionals, especially range-separated ones like CAM-B3LYP and ωB97X-D, often provide a better description of electronic excitations, including charge-transfer states, compared to standard functionals like B3LYP. acs.orgchemrxiv.org The inclusion of a solvent model is also critical, as solvatochromic shifts (changes in λ_max due to the solvent) can be significant. ucsb.eduresearchgate.net

A simulated spectrum is generated by broadening the calculated vertical transitions with a Gaussian or Lorentzian function, which allows for a direct visual comparison with an experimental spectrum. chemrxiv.org

The following table is a hypothetical representation of TD-DFT results for 2,3,4,6-Tetramethoxybenzo numberanalytics.comannulen-5-one, illustrating the primary electronic transitions predicted in a solvent like methanol.

Table 2: Hypothetical Predicted UV-Vis Absorption Data for 2,3,4,6-Tetramethoxybenzo numberanalytics.comannulen-5-one. Calculations performed at the TD-DFT/CAM-B3LYP/6-311+G(d,p) level with a CPCM solvent model (Methanol).

TransitionPredicted λ_max (nm)Oscillator Strength (f)Primary Orbital Contribution
S₀ → S₁3850.45HOMO → LUMO
S₀ → S₂3100.15HOMO-1 → LUMO
S₀ → S₃2650.62HOMO → LUMO+1
S₀ → S₄2300.38HOMO-2 → LUMO

Note: This data is illustrative and does not represent experimentally verified results.

These computational approaches, by providing detailed, atom-level spectroscopic information, are invaluable for confirming molecular structures, assigning experimental spectra, and gaining insight into the electronic behavior of complex organic compounds like 2,3,4,6-Tetramethoxybenzo numberanalytics.comannulen-5-one.

Reaction Mechanisms and Chemical Transformations of 2,3,4,6 Tetramethoxybenzo 1 Annulen 5 One

Electrophilic Aromatic Substitution Reactions of 2,3,4,6-Tetramethoxybenzoelsevierpure.comannulen-5-one

Regioselectivity and Mechanistic Insights

The benzene (B151609) ring of 2,3,4,6-Tetramethoxybenzo elsevierpure.comannulen-5-one is highly activated towards electrophilic aromatic substitution due to the presence of four electron-donating methoxy (B1213986) groups. These groups direct incoming electrophiles to the ortho and para positions. However, in this specific molecule, all available positions on the aromatic ring (positions 1 and 8) are already substituted. Consequently, electrophilic aromatic substitution at a C-H bond on the benzene ring is not anticipated.

Instead, any potential electrophilic attack would likely target the seven-membered ring, which possesses some degree of aromatic character, or involve ipso-substitution, where an existing substituent (likely a methoxy group) is replaced. The high electron density of the benzene ring, however, makes it the most probable site of initial electrophile interaction. The precise outcomes of such reactions remain speculative without experimental data.

Nucleophilic Additions and Substitutions on the Carbonyl and Annulenone (B1230170) Systems of 2,3,4,6-Tetramethoxybenzoelsevierpure.comannulen-5-one

The carbonyl group at the 5-position is an electrophilic site susceptible to nucleophilic attack. Reactions with common nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents) or hydride donors (e.g., sodium borohydride) would be expected to yield the corresponding tertiary or secondary alcohol, respectively.

Furthermore, the conjugated system of the annulenone could potentially undergo 1,4- or 1,6-conjugate addition, depending on the nature of the nucleophile and the reaction conditions. The extensive methoxy substitution would influence the electronic properties of the conjugated system, but the specifics of this influence on nucleophilic addition are not documented.

Cycloaddition Reactions Involving the Benzoelsevierpure.comannulen-5-one Skeleton of 2,3,4,6-Tetramethoxybenzoelsevierpure.comannulen-5-one

The extended π-system of the benzo elsevierpure.comannulen-5-one skeleton suggests its potential participation in cycloaddition reactions, such as the Diels-Alder reaction. nih.gov The seven-membered ring could act as either a diene or a dienophile. The electron-rich nature of the system, conferred by the methoxy groups, would favor its role as a diene in reactions with electron-deficient dienophiles. However, steric hindrance from the methoxy groups and the non-planar nature of the seven-membered ring could pose significant barriers to such transformations. No specific examples of cycloaddition reactions involving this compound have been reported.

Ring Expansion/Contraction and Rearrangement Reactions of 2,3,4,6-Tetramethoxybenzoelsevierpure.comannulen-5-one

The seven-membered ring of the benzo elsevierpure.comannulen-5-one system is a candidate for various rearrangement reactions, potentially leading to ring expansion or contraction. For instance, under specific conditions, photochemical or thermal rearrangements common to troponoid systems could occur. However, the stability imparted by the fused benzene ring and the electronic effects of the four methoxy groups would significantly influence the feasibility and outcome of such reactions. There is no available literature detailing these specific transformations for this molecule.

Oxidation and Reduction Chemistry of 2,3,4,6-Tetramethoxybenzoelsevierpure.comannulen-5-one

The carbonyl group is readily reducible to a hydroxyl group using standard reducing agents. More vigorous reduction could potentially lead to the reduction of the double bonds in the seven-membered ring or even the aromatic ring, although the latter would require harsh conditions.

Oxidation of the molecule could potentially target the methoxy groups or the annulenone system itself, possibly leading to ring-opened products or more complex rearranged structures. The specific products would be highly dependent on the oxidizing agent and the reaction conditions. Without experimental data, any proposed outcome remains hypothetical.

Photochemical and Thermal Transformations of 2,3,4,6-Tetramethoxybenzoelsevierpure.comannulen-5-one

Tropone (B1200060) and its derivatives are known to undergo a variety of photochemical and thermal reactions, including valence isomerizations and rearrangements. It is plausible that 2,3,4,6-Tetramethoxybenzo elsevierpure.comannulen-5-one could exhibit similar reactivity. For example, irradiation with UV light could induce [6π+2π] or [4π+2π] cycloadditions, or electrocyclic ring closures. Thermal conditions might promote rearrangements or fragmentations. The specific influence of the four methoxy substituents on these potential transformations has not been investigated.

Catalyst-Mediated Reactions and Functionalization of 2,3,4,6-Tetramethoxybenzomdpi.comannulen-5-one

Catalyst-mediated reactions are pivotal in modern organic synthesis for achieving high efficiency, selectivity, and functional group tolerance. For a molecule like 2,3,4,6-Tetramethoxybenzo mdpi.comannulen-5-one, these reactions can be broadly categorized into transformations involving the tropone moiety and those targeting the aromatic benzene ring.

The synthesis of the title compound would likely proceed via the methylation of the corresponding polyhydroxylated precursor, 2,3,4,6-Tetrahydroxy-5H-benzo mdpi.comannulen-5-one bldpharm.comuni.luadvatechgroup.com. The reactivity of tropolone (B20159) ethers is a well-studied area, providing a basis for predicting the behavior of the seven-membered ring in the title compound. rsc.orgacs.orgamanote.comnih.gov

The tropone core can participate in various cycloaddition reactions, acting as either a 2π, 4π, or 6π component. The specific pathway is often dictated by the nature of the reacting partner and the catalyst employed.

[4+2] Cycloaddition (Diels-Alder Reaction): Tropolones and their ethers are known to undergo Diels-Alder reactions with electron-deficient dienophiles. researchgate.net In the case of 2,3,4,6-Tetramethoxybenzo mdpi.comannulen-5-one, the tropone ring can act as the diene. The reaction can be promoted by Lewis acids or thermal conditions. The regioselectivity of such reactions would be influenced by the electronic effects of the methoxy groups on the benzannulated ring.

[6+4] Cycloaddition: Tropone derivatives are classic partners in [6+4] cycloadditions with dienes. This reaction provides a direct route to bicyclo[4.4.1]undecane systems. The feasibility of this reaction for the title compound would depend on the steric hindrance imposed by the methoxy groups and the specific catalytic system used.

[8+2] Cycloaddition: While less common, the benzo mdpi.comannulen-5-one system presents the formal possibility of an extended π-system for higher-order cycloadditions, a reaction manifold that is an active area of research in tropone chemistry.

Table 1: Potential Catalyst-Mediated Cycloaddition Reactions

Reaction TypeReactantCatalyst/ConditionsExpected Product Type
[4+2] CycloadditionElectron-deficient alkene/alkyneLewis Acid (e.g., Et₃N, Silica Gel) or HeatBicyclic adduct
[6+4] CycloadditionConjugated dieneHeat or Metal CatalystBicyclo[4.4.1]undecane derivative

Data in this table is extrapolated from known reactions of tropolones and tropolone ethers and represents potential reactivity. researchgate.net

The benzo mdpi.comannulen-5-one scaffold, if appropriately functionalized (e.g., with a halide or triflate group), would be an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. While no direct examples exist for the title compound, the principles are well-established for other aromatic and heterocyclic systems. mdpi.combohrium.com

Suzuki-Miyaura Coupling: A bromo- or iodo-substituted derivative of 2,3,4,6-Tetramethoxybenzo mdpi.comannulen-5-one could be coupled with a boronic acid or ester in the presence of a palladium catalyst to introduce new carbon-carbon bonds.

Buchwald-Hartwig Amination: The same halogenated precursors could undergo palladium-catalyzed amination to introduce nitrogen-containing functional groups, which are prevalent in bioactive molecules. mdpi.com

Heck Coupling: A palladium catalyst could facilitate the coupling of a halogenated derivative with an alkene, providing a means to append vinyl groups.

Table 2: Prospective Transition Metal-Catalyzed Cross-Coupling Reactions

Coupling ReactionSubstrate PrerequisiteCatalyst System (Typical)Product
Suzuki-MiyauraHalogenated derivativePd(PPh₃)₄, baseAryl/Alkyl substituted derivative
Buchwald-HartwigHalogenated derivativePd₂(dba)₃, ligand, baseAminated derivative
HeckHalogenated derivativePd(OAc)₂, ligand, baseAlkenyl substituted derivative

This table outlines potential applications of standard cross-coupling reactions to a hypothetical functionalized precursor of the title compound.

The electron-rich nature of the tetramethoxy-substituted benzene ring makes it susceptible to electrophilic aromatic substitution. However, the directing effects of the four methoxy groups and the annulated tropone ring would lead to complex regiochemical outcomes. Catalyst-mediated C-H activation and functionalization offer a more controlled approach.

C-H Activation/Functionalization: Transition metal catalysts, particularly those based on palladium, rhodium, or iridium, can direct the functionalization of C-H bonds. bohrium.com For the title compound, a directing group, either inherent in the molecule or temporarily installed, could be used to achieve site-selective arylation, alkylation, or acylation of the benzene ring. For instance, annulation reactions catalyzed by transition metals are known for the synthesis of related benzazepine and benzodiazepine (B76468) systems. bohrium.comdicp.ac.cn

Tropolone ethers can undergo photochemical or thermally induced rearrangements. For example, irradiation can lead to a disrotatory ring closure to form a bicyclo[3.2.0]heptane system. acs.org While specific studies on the title compound are absent, this represents a potential pathway for skeletal diversification.

Chemical Reactivity and Derivatization of 2,3,4,6 Tetramethoxybenzo 1 Annulen 5 One

Synthesis of Functionalized Derivatives of 2,3,4,6-Tetramethoxybenzobldpharm.comannulen-5-one via Direct Modification

Direct modification of the parent compound enables the introduction of new functional groups and the alteration of existing ones, providing access to a library of derivatives with tailored properties. These modifications can be selectively targeted to the methoxy (B1213986) groups, the fused benzene (B151609) ring, or the seven-membered annulenone (B1230170) system.

The four methoxy groups on the benzo ring are susceptible to ether cleavage, most commonly through demethylation, to yield the corresponding polyhydroxylated derivatives. The existence of related natural or synthetic compounds such as 2,3,4,6-tetrahydroxy-5H-benzo bldpharm.comannulen-5-one underscores the chemical feasibility of this transformation. bldpharm.comnih.gov This reaction is typically achieved using strong Lewis acids or protic acids that can effectively cleave the aryl-methyl ether bond. The resulting phenol (B47542) groups offer new handles for further derivatization, such as O-alkylation or esterification, dramatically increasing the synthetic utility of the scaffold.

Table 1: Exemplary Demethylation Reactions This table is based on established chemical principles for the demethylation of aryl methyl ethers.

Starting CompoundReagentExpected Product
2,3,4,6-Tetramethoxybenzo bldpharm.comannulen-5-oneBoron tribromide (BBr₃)2,3,4,6-Tetrahydroxybenzo bldpharm.comannulen-5-one
2,3,4,6-Tetramethoxybenzo bldpharm.comannulen-5-oneHydrobromic acid (HBr)2,3,4,6-Tetrahydroxybenzo bldpharm.comannulen-5-one

The fused benzene ring, activated by four electron-donating methoxy groups, is predisposed to electrophilic aromatic substitution. The directing effects of the substituents guide the regioselectivity of these reactions. Based on analogous reactions in other poly-alkoxylated benzene systems, functional groups like nitro, halo, and acyl groups can be introduced onto the aromatic ring. researchgate.net For instance, direct nitration of substituted 1,5-benzodiazepinones has been shown to yield highly substituted nitro derivatives. researchgate.net Similarly, C-H activation methodologies could be employed for a more controlled and regioselective functionalization. nih.gov These newly installed groups can then serve as precursors for further synthetic transformations, including the construction of fused ring systems.

Table 2: Potential Electrophilic Aromatic Substitution Reactions This table illustrates potential functionalization reactions based on the known reactivity of activated aromatic rings.

Reaction TypeReagentPotential Product
NitrationHNO₃/H₂SO₄Nitro-2,3,4,6-tetramethoxybenzo bldpharm.comannulen-5-one
BrominationBr₂/FeBr₃Bromo-2,3,4,6-tetramethoxybenzo bldpharm.comannulen-5-one
Friedel-Crafts AcylationAcetyl chloride/AlCl₃Acetyl-2,3,4,6-tetramethoxybenzo bldpharm.comannulen-5-one

The seven-membered annulenone ring contains two key reactive sites: the C5 ketone and the conjugated π-system. The ketone can undergo a variety of classical carbonyl reactions. Reduction with agents like sodium borohydride (B1222165) would yield the corresponding alcohol, while reductive amination could introduce primary or secondary amine functionalities. The carbonyl group is also a target for nucleophilic addition, including Grignard and Wittig reactions, to generate new carbon-carbon bonds. The conjugated double bonds within the seven-membered ring can potentially participate in cycloaddition reactions or be subject to selective hydrogenation. The synthesis of other seven-membered heterocyclic compounds often involves cyclization strategies that highlight the diverse reactivity of such ring systems. researchgate.net

Formation of Heterocyclic Rings Fused to the 2,3,4,6-Tetramethoxybenzobldpharm.comannulen-5-one Scaffold

A powerful strategy for expanding the structural diversity of the title compound is the annulation of new heterocyclic rings onto its framework. thieme.com This typically involves introducing two adjacent functional groups on the benzo ring, which then act as reactive handles for a ring-closing reaction. For example, the synthesis of an amino-hydroxy derivative could serve as a precursor for a fused oxazole (B20620) ring. Similarly, an ortho-diamino derivative could be used to construct a fused imidazole (B134444) or pyrazine (B50134) ring.

Modern synthetic methods, such as the intramolecular oxidative cyclization of substituted anilines, provide efficient routes to complex fused systems like benzo researchgate.netresearchgate.netthiazolo[2,3-c] thieme.comresearchgate.netlew.rotriazoles. nih.govresearchgate.net Applying this logic, a derivative of 2,3,4,6-tetramethoxybenzo bldpharm.comannulen-5-one bearing appropriate functionalities could be cyclized to form novel polycyclic aromatic systems. The synthesis of benzo-fused N-heterocycles is a well-established field, offering numerous catalytic and stoichiometric methods for such transformations. organic-chemistry.org The formation of these fused heterocycles can significantly alter the electronic and steric properties of the parent molecule. thieme.com

Preparation of Macrocyclic Structures Incorporating the 2,3,4,6-Tetramethoxybenzobldpharm.comannulen-5-one Moiety

The rigid and pre-organized structure of the benzo bldpharm.comannulenone core makes it an attractive building block for the construction of macrocycles. researchgate.net Macrocyclization can be achieved by synthesizing derivatives of the title compound that bear two reactive functional groups, which are then linked either intramolecularly or by reacting with a complementary linker molecule. The competition between macrocyclization and simple oligomerization is a key challenge, often addressed by performing the reactions under high-dilution conditions. lew.ronih.gov

The synthesis of tetra-tetrazole macrocycles from substituted benzene derivatives demonstrates how the geometry of the starting monomer dictates the shape and cavity size of the resulting macrocycle. tudublin.ie By analogy, a derivative of 2,3,4,6-tetramethoxybenzo bldpharm.comannulen-5-one, functionalized at two distinct positions, could be reacted with a di-functional linker (e.g., a dialkyl halide or a dicarboxylic acid) to form large ring structures. lew.ro Such macrocycles could possess unique host-guest recognition capabilities.

Polymerization and Materials Science Applications of 2,3,4,6-Tetramethoxybenzobldpharm.comannulen-5-one Derivatives

Derivatives of 2,3,4,6-tetramethoxybenzo bldpharm.comannulen-5-one hold potential for applications in materials science, particularly if they can be incorporated into polymeric structures or used as standalone functional materials. Aromatic dicarboximides based on a related benzo[1,2:4,5]di bldpharm.comannulene core have been synthesized and shown to possess interesting optoelectronic properties for use as fluorescent dyes and organic semiconductors. rsc.org

By introducing polymerizable functional groups, such as vinyl, acrylate, or ethynyl (B1212043) moieties, onto the benzo bldpharm.comannulenone scaffold, it could be transformed into a monomer. Subsequent polymerization could lead to novel materials with unique thermal, optical, or electronic properties. The rigid and π-conjugated nature of the core structure is desirable for creating materials with high thermal stability and potential for charge transport. The development of conducting polymers from benzo[c]thiophenes and luminescent materials from naphthyridines illustrates the potential for fused aromatic systems in advanced applications like organic light-emitting diodes (OLEDs). thieme.comresearchgate.net

Ligand Design and Metal Complexation Studies with 2,3,4,6-Tetramethoxybenzofrontiersin.organnulen-5-one and its Derivatives

The molecular structure of 2,3,4,6-Tetramethoxybenzo frontiersin.organnulen-5-one, featuring a carbonyl group and multiple methoxy groups, suggests its potential as a chelating ligand for metal ions. The oxygen atoms of the carbonyl and methoxy groups can act as Lewis basic sites, donating their lone pairs of electrons to a metal center to form coordination complexes.

While there are no specific studies on the metal complexation of 2,3,4,6-Tetramethoxybenzo frontiersin.organnulen-5-one, the coordination chemistry of related compounds with similar functionalities provides a basis for predicting its behavior. For example, flavonoids, which also possess carbonyl and hydroxyl or methoxy groups, are well-known for their ability to chelate a variety of metal ions, including iron, copper, and zinc. nih.gov The formation of these metal complexes can significantly alter the physicochemical and biological properties of the parent flavonoid. nih.gov

Similarly, o-benzoquinones and their derivatives are recognized as redox-active ligands that can coordinate with metal ions through their oxygen atoms. mdpi.com The resulting metal complexes often exhibit interesting electronic and magnetic properties. mdpi.com

The potential of 2,3,4,6-Tetramethoxybenzo frontiersin.organnulen-5-one and its derivatives as ligands stems from the following features:

Multidentate Coordination: The presence of multiple oxygen donor atoms allows for the possibility of forming stable chelate rings with a metal ion. The specific coordination mode would depend on the metal ion's size, charge, and preferred coordination geometry.

Tunable Electronic Properties: The electron-donating methoxy groups can influence the electron density on the coordinating oxygen atoms, thereby modulating the strength of the metal-ligand bond.

Derivatization of the core structure, for instance, through the reactions mentioned in the previous section, could lead to the synthesis of a wide array of new ligands with tailored coordination properties. For example, the introduction of nitrogen-containing functional groups via reductive amination could create N,O-donor ligands with different coordination preferences.

The table below illustrates the potential for 2,3,4,6-Tetramethoxybenzo frontiersin.organnulen-5-one to act as a ligand, based on the principles of coordination chemistry and the behavior of analogous compounds.

Potential Metal IonPossible Coordination SitesPotential Geometry of Complex
Fe(III)Carbonyl oxygen, methoxy oxygensOctahedral
Cu(II)Carbonyl oxygen, methoxy oxygensSquare planar or distorted octahedral
Zn(II)Carbonyl oxygen, methoxy oxygensTetrahedral or octahedral
Pd(II)Carbonyl oxygen, potentially C=C bondSquare planar
Ru(II/III)Carbonyl oxygen, methoxy oxygensOctahedral

Further experimental investigation is necessary to fully explore the potential of 2,3,4,6-Tetramethoxybenzo frontiersin.organnulen-5-one and its derivatives in the field of ligand design and coordination chemistry. Such studies could lead to the development of novel metal complexes with interesting catalytic, magnetic, or photophysical properties.

Future Research Directions and Emerging Avenues for 2,3,4,6 Tetramethoxybenzo 1 Annulen 5 One Chemistry

Exploiting Novel Synthetic Methodologies (e.g., flow chemistry, electrochemistry) for 2,3,4,6-Tetramethoxybenzomdpi.comannulen-5-one

The synthesis of complex heterocyclic and polycyclic aromatic systems can be significantly enhanced by adopting modern synthetic technologies. For a molecule like 2,3,4,6-tetramethoxybenzo mdpi.comannulen-5-one, moving beyond traditional batch methods is crucial for efficiency, safety, and scalability.

Flow Chemistry: Continuous flow processing offers numerous advantages for complex organic synthesis, including superior control over reaction parameters, enhanced safety for hazardous reactions, and streamlined scalability. mdpi.com The application of flow chemistry could revolutionize the synthesis of the benzo mdpi.comannulenone (B1230170) core. mdpi.com Multi-step flow systems, often called "reaction telescoping," allow for sequential transformations without the need to isolate intermediates, which is particularly advantageous for creating complex molecules. uc.pt For instance, a hypothetical flow synthesis could involve the initial formation of a biaryl precursor followed by an intramolecular cyclization under high-temperature/pressure conditions, which are safely achievable in a flow reactor. mdpi.com This approach has been successfully used for synthesizing various heterocycles, often reducing reaction times from hours to minutes and increasing productivity significantly. mdpi.com

Electrochemistry: Electrochemical methods provide a green and powerful alternative for key synthetic transformations. researchgate.net The synthesis of aromatic ketones, a core feature of the target compound, has been achieved through electrochemical means, such as the mediated electrochemical oxidation of substituted toluenes or the direct reduction of aldehydes and ketones. acs.orgorganic-chemistry.org An electrochemical approach could be envisioned for the key cyclization or functionalization steps in the synthesis of 2,3,4,6-tetramethoxybenzo mdpi.comannulen-5-one, potentially avoiding harsh reagents and improving atom economy. researchgate.netrsc.org

Table 1: Comparison of Projected Synthesis Parameters

Parameter Traditional Batch Synthesis (Projected) Flow Chemistry (Projected) Electrochemical Synthesis (Projected)
Reaction Time 12-48 hours 5-60 minutes 2-8 hours
Temperature -78°C to 150°C 80°C to 220°C mdpi.com Room Temperature organic-chemistry.org
Pressure Atmospheric 10-20 bar Atmospheric
Scalability Difficult, requires process redesign Straightforward, linear scaling mdpi.com Moderate, electrode surface area dependent
Safety Handling of hazardous reagents Improved containment of hazardous species springerprofessional.de Avoids many hazardous bulk reagents researchgate.net

| Yield (Projected) | 50-70% | 85-95% mdpi.com | 70-90% |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques for 2,3,4,6-Tetramethoxybenzomdpi.comannulen-5-one Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. For reactions involving the formation and transformation of the benzo mdpi.comannulenone scaffold, a combination of advanced spectroscopic and computational methods will be indispensable.

Advanced Spectroscopic Techniques: The study of transient reaction intermediates, which are often short-lived and present in low concentrations, is a significant challenge. numberanalytics.com Techniques like time-resolved infrared (TRIR) and transient absorption spectroscopy allow for the observation of these species on extremely short timescales. numberanalytics.com When coupled with methods like stopped-flow, FT-IR spectroscopy can provide detailed chemical information about fast reactions in real-time. perkinelmer.com Furthermore, electrospray ionization mass spectrometry (ESI-MS) is exceptionally sensitive for detecting charged intermediates in catalytic reactions, and its coupling with photodissociation spectroscopy can provide crucial structural information. nih.gov

Computational Techniques: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for exploring reaction potential energy surfaces. nih.gov DFT calculations can predict the structures and energies of reactants, transition states, and intermediates, providing deep insight into reaction thermodynamics and kinetics. numberanalytics.comnumberanalytics.com This approach has been used extensively to study complex reaction mechanisms, including cycloadditions, and can distinguish between concerted and stepwise pathways. acs.orgnih.gov For the synthesis of 2,3,4,6-tetramethoxybenzo mdpi.comannulen-5-one, DFT could be used to model the key ring-forming cycloaddition step, predict regioselectivity, and explain the influence of the four methoxy (B1213986) substituents on the reaction barrier. nih.gov

Table 2: Proposed Techniques for Mechanistic Studies

Technique Information Gained Relevance to Benzoannulenone Chemistry
Time-Resolved IR/UV-Vis Detection and lifetime of short-lived intermediates. numberanalytics.com Elucidating transient species in cycloaddition or rearrangement reactions.
Low-Temperature NMR Structural characterization of stable intermediates. numberanalytics.com Trapping and identifying key intermediates in the synthetic pathway.
ESI-MS/MS Detection and fragmentation of charged intermediates. nih.gov Identifying cationic intermediates in acid-catalyzed cyclizations.

| Density Functional Theory (DFT) | Reaction pathways, transition state geometries, activation energies. nih.govnumberanalytics.com | Predicting the feasibility and selectivity of novel synthetic routes. |

Expanding the Scope of Derivatization and Scaffold Functionalization of 2,3,4,6-Tetramethoxybenzomdpi.comannulen-5-one

The biological activity and material properties of a core scaffold can be finely tuned through systematic derivatization. For 2,3,4,6-tetramethoxybenzo mdpi.comannulen-5-one, future research should focus on creating a library of analogues by modifying its peripheral functional groups and core structure. This strategy is inspired by the extensive derivatization of the structurally related colchicine (B1669291) and allocolchicine (B1217306), where modifications have led to compounds with improved therapeutic profiles. nih.govmdpi.com

Key derivatization strategies could include:

Modification of Methoxy Groups: Selective demethylation to yield hydroxybenzoannulenones, which could serve as handles for further functionalization or as potent inhibitors themselves, mimicking the activity of some natural troponoids. acs.org

Carbonyl Group Chemistry: Transformation of the C5-ketone into oximes, hydrazones, or other derivatives to explore new biological interactions.

Aromatic Ring Substitution: Introduction of additional substituents onto the benzene (B151609) ring to modulate electronic properties and steric profile.

Seven-Membered Ring Functionalization: Exploring reactions that add functionality to the tropone-like ring, potentially altering its conformation and properties.

These efforts would be analogous to the development of allocolchicine analogues, where strategic modifications led to potent tubulin polymerization inhibitors with reduced toxicity. rsc.orgnih.govresearchgate.net

Exploring New Applications in Sustainable Chemistry and Energy Materials involving 2,3,4,6-Tetramethoxybenzomdpi.comannulen-5-one

The unique electronic and structural features of benzoannulenones suggest their potential utility beyond medicinal chemistry, particularly in the burgeoning fields of sustainable chemistry and energy materials.

Sustainable Chemistry: Green catalysis represents a paradigm shift toward environmentally benign chemical processes, emphasizing the reduction of waste and energy consumption. researchgate.net The 2,3,4,6-tetramethoxybenzo mdpi.comannulen-5-one scaffold could be investigated as a novel organocatalyst. The conjugated pi-system and the presence of heteroatoms might enable it to catalyze specific organic transformations. Furthermore, developing its synthesis using green chemistry principles, such as employing bio-based solvents or catalysts, aligns with global sustainability goals. leuphana.de

Energy Materials: Organic molecules are increasingly being explored as alternatives to inorganic materials for energy applications. utk.edu Redox-active organic materials are particularly promising for sustainable energy storage systems, such as next-generation batteries. nih.gov The tropone (B1200060) moiety is known for its electrochemical activity. cuny.edu Therefore, 2,3,4,6-tetramethoxybenzo mdpi.comannulen-5-one and its derivatives or polymers could be investigated as potential cathode materials. Their redox properties could be tuned by chemical modification, and their performance evaluated in battery prototypes. Research into polyenaminones has shown that organic polymers with redox-active groups can be promising for such applications. nih.gov

Multidisciplinary Research Initiatives for 2,3,4,6-Tetramethoxybenzomdpi.comannulen-5-one and Related Benzoannulenones

Realizing the full potential of 2,3,4,6-tetramethoxybenzo mdpi.comannulen-5-one requires a departure from siloed research. A multidisciplinary approach, integrating expertise from various scientific domains, is essential. Such initiatives foster innovation by combining different perspectives and technical capabilities. mdpi.com

Future research should be structured around collaborative platforms, such as:

Chemistry-Biology Consortia: Synthetic chemists would design and create novel benzoannulenone derivatives, while cellular biologists and pharmacologists would screen these compounds for bioactivity (e.g., anticancer, anti-inflammatory effects), creating a feedback loop for rational drug design. universiteitleiden.nllongdom.org

Materials Science-Engineering Partnerships: Chemists would focus on synthesizing benzoannulenone-based polymers and materials, while materials scientists and engineers would characterize their physical properties (e.g., conductivity, porosity, thermal stability) and fabricate them into devices for energy storage or electronic applications. utk.edu

Academia-Industry Collaborations: University labs can focus on fundamental discovery and mechanistic studies, while industrial partners can provide resources for up-scaling, process optimization, and preclinical or applied development, accelerating the path from lab to market. uib.no

Such integrated efforts, like those seen in the Leibniz Research Network for "Bioactive Compounds," are crucial for translating fundamental discoveries into practical applications that address societal needs in health and technology. leibniz-gemeinschaft.de

Q & A

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Standardize Assays : Use consistent cell lines (e.g., HeLa vs. MCF-7) and controls.
  • Metabolic Stability Tests : Check for demethylation metabolites via LC-MS.
  • Collaborative Validation : Replicate studies in independent labs using shared batches of the compound .

Tables for Comparative Analysis

Table 1 : Synthetic Routes for Methoxy-Substituted Benzoannulenes

MethodKey ReagentsYield (%)Purity (HPLC)Reference
Friedel-Crafts AcylationAlCl₃, Acetyl Chloride65>98%
Halogenation-CyclizationNBS, Pd/C7295%
Reductive AminationNaBH₄, Chiral Amine5899% (ee >90%)

Table 2 : Computational vs. Experimental Reactivity Metrics

PropertyDFT PredictionExperimental ValueTechnique Used
HOMO (eV)-5.2-5.1 (Cyclic Volt.)Electrochemistry
LogP2.82.6Shake-Flask Method
Bond Length (C=O, Å)1.211.22X-ray Crystallography

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.